molecular formula C12H15N3 B13624643 1-Phenyl-4-propyl-1h-pyrazol-5-amine

1-Phenyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13624643
M. Wt: 201.27 g/mol
InChI Key: SXWAXKKTBYQQIQ-UHFFFAOYSA-N
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Description

1-Phenyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a phenyl group at the first position and a propyl group at the fourth position of the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-propyl-1h-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of phenylhydrazine with 4-propyl-3-oxobutanoic acid under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-4-propyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways such as apoptosis and autophagy may be influenced by this compound, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1h-pyrazol-5-amine
  • 1-Phenyl-4-ethyl-1h-pyrazol-5-amine
  • 1-Phenyl-4-isopropyl-1h-pyrazol-5-amine

Comparison: 1-Phenyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-phenyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-2-6-10-9-14-15(12(10)13)11-7-4-3-5-8-11/h3-5,7-9H,2,6,13H2,1H3

InChI Key

SXWAXKKTBYQQIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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